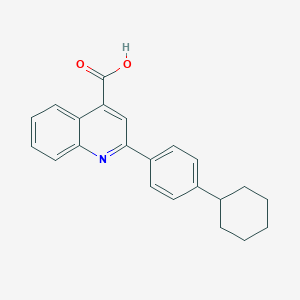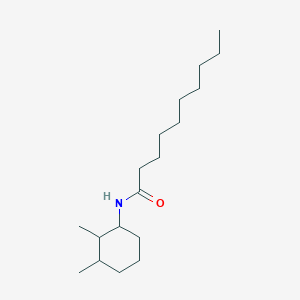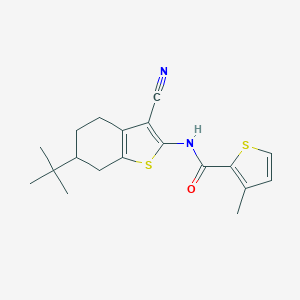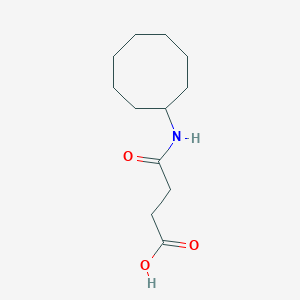
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid
Overview
Description
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C22H21NO2 and a molecular weight of 331.41 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives, which includes this compound, often involves starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid followed by a Doebner reaction, amidation, reduction, acylation, and amination . Another method involves the construction of covalent organic frameworks via Doebner reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C22H21NO2/c24-22(25)19-14-21(23-20-9-5-4-8-18(19)20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-15H,1-3,6-7H2,(H,24,25) .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions, including the Doebner reaction, amidation, reduction, acylation, and amination . The Doebner reaction is also used in the construction of covalent organic frameworks .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 279-280°C .Scientific Research Applications
Quinoline-4-carboxylic acid derivatives have shown potential as novel anticancer agents. Specifically, they have been found effective against various carcinoma cell lines, and some compounds exhibited significant anticancer activity, suggesting their role as hTopoIIα inhibitors (H. Bhatt, Y. Agrawal, Manisha J. Patel, 2015).
Microwave-assisted synthesis methods have been developed for the efficient production of substituted anilides of quinoline-2-carboxylic acid, highlighting the chemical versatility and potential for rapid synthesis of these compounds (P. Bobál et al., 2012).
Quinoline-4-carboxylic acid derivatives have been identified as amylolytic agents against Aspergillus fungi, demonstrating their potential in antimicrobial applications (M. Makki, D. Bakhotmah, R. M. Abdel-Rahman, 2012).
The derivatives have also been studied for their potential as agrochemical ingredients, indicating a broad range of applications beyond medicinal chemistry (Fallia Aribi et al., 2018).
In the context of antimicrobial activity, quinoline-4-carboxylic acid derivatives have shown effectiveness against a broad spectrum of microorganisms, particularly against Streptococcus pyrogenes and Pseudomonas aeruginosa (H. Bhatt, Y. Agrawal, 2010).
The compounds have been utilized in the synthesis of cadmium complexes, which were studied for their fluorescent behavior and antibacterial activities, suggesting their application in material science and biotechnology (Na Lei et al., 2014).
Some derivatives of quinoline-4-carboxylic acid have been found to elicit morphological changes in certain microorganisms, indicating their potential use in studying microbial physiology and developing new antimicrobial strategies (J. Strigáčová et al., 2008).
Mechanism of Action
While the specific mechanism of action for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is not mentioned in the search results, quinoline-4-carboxylic acids have been studied as inhibitors of dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme involved in the de novo pyrimidine biosynthesis pathway, and its inhibition can halt cell cycle progression at the S-phase .
Safety and Hazards
Future Directions
The synthesis of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid and its derivatives has potential applications in various fields. For instance, molecularly imprinted polymers based on a new monomer “2-(4-Vinylphenyl) Quinoline-4-Carboxylic Acid” have been used for the selective solid-phase extraction of Lamotrigine . Additionally, quinoline-4-carboxylic acids have been studied as potential inhibitors of DHODH, which could have implications in the development of therapies for various diseases .
Properties
IUPAC Name |
2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-22(25)19-14-21(23-20-9-5-4-8-18(19)20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-15H,1-3,6-7H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOVWLWNMRNXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethoxyphenyl)-N-{3-[({[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}quinoline-4-carboxamide](/img/structure/B452025.png)


![N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B452028.png)
![4-({[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B452029.png)
![2-[4-(2-hydroxyethoxy)-3-iodo-5-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B452031.png)
![N-[1-(1-adamantyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B452036.png)

![1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]indoline](/img/structure/B452040.png)
![N-[1-(1-adamantyl)propyl]-2,2-dibromo-1-methylcyclopropanecarboxamide](/img/structure/B452041.png)

![Ethyl 4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenylcarbamate](/img/structure/B452046.png)
![3-(Pyridin-3-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452047.png)

